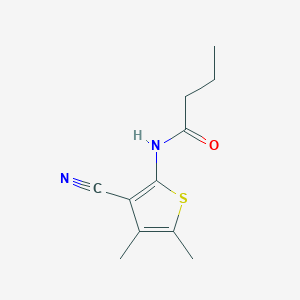![molecular formula C19H21ClN2O3S B251076 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B251076.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. Inhibition of NAE by MLN4924 results in the accumulation of NEDD8 conjugates, leading to the disruption of various cellular processes, including cell cycle progression, DNA damage repair, and protein degradation.
Wirkmechanismus
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide inhibits NAE, which is responsible for activating NEDD8. NEDD8 conjugation is essential for the function of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a wide range of cellular proteins. Inhibition of NAE by this compound results in the accumulation of NEDD8 conjugates, leading to the disruption of CRL-mediated protein degradation. This disruption results in the stabilization of various proteins, including tumor suppressors and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of DNA damage repair. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the selective inhibition of NEDD8 conjugation. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the development of more potent and selective NAE inhibitors could lead to the development of more effective anti-cancer agents.
Synthesemethoden
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves several steps, including the coupling of 4-chlorothiophenol with 2-methoxy-4-nitroaniline, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 2-methylpropanoic acid, and the resulting product is further acetylated to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that this compound is effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. In vivo studies using animal models have also demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis.
Eigenschaften
Molekularformel |
C19H21ClN2O3S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12(2)19(24)22-16-9-6-14(10-17(16)25-3)21-18(23)11-26-15-7-4-13(20)5-8-15/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
AQGRUXQIVNCPNR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
